[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone
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Overview
Description
[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with trifluoromethyl groups and a phenylpiperazine moiety
Preparation Methods
The synthesis of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the reaction of 4,6-dichloropyridine with trifluoromethylating agents to introduce the trifluoromethyl groups. This is followed by the coupling of the resulting intermediate with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenylpiperazine moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its binding affinity and selectivity towards different receptors and enzymes.
Mechanism of Action
The mechanism of action of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds include:
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone: This compound also features trifluoromethyl groups and a pyridine ring but differs in the presence of a quinoline moiety instead of a phenylpiperazine.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea: This compound has a similar trifluoromethyl-pyridine structure but includes a urea linkage and different substituents.
The uniqueness of [4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone lies in its combination of trifluoromethyl groups and the phenylpiperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15F6N3O |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
[4,6-bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H15F6N3O/c19-17(20,21)12-10-14(25-15(11-12)18(22,23)24)16(28)27-8-6-26(7-9-27)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
InChI Key |
AYPDXFNJYUXZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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